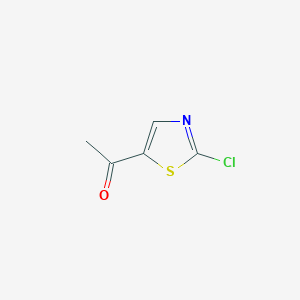

1-(2-Chlorothiazol-5-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c1-3(8)4-2-7-5(6)9-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFASRDHSOUVEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303182 | |

| Record name | 1-(2-Chloro-5-thiazolyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885229-41-4 | |

| Record name | 1-(2-Chloro-5-thiazolyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885229-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-5-thiazolyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Chlorothiazol 5 Yl Ethanone

Classical Synthetic Routes to Thiazole (B1198619) Ketones

The foundational methods for constructing the thiazole ring have been established for over a century, providing the basis for more complex derivatives. These routes, while robust, often have limitations that modern adaptations seek to overcome.

Hantzsch Thiazole Synthesis and its Adaptations for 1-(2-Chlorothiazol-5-yl)ethanone Precursors

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone in heterocyclic chemistry and the most widely used method for preparing thiazole derivatives. chemicalbook.com The fundamental reaction involves the condensation of an α-halocarbonyl compound (like an α-haloketone) with a thioamide. google.comyoutube.com The process typically proceeds through an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com The aromaticity of the resulting thiazole provides a thermodynamic driving force for the reaction. youtube.com

For the specific synthesis of this compound, the Hantzsch methodology requires careful selection of precursors to ensure the correct substitution pattern. The target molecule features a chloro group at the C2 position and an acetyl group at the C5 position. A plausible Hantzsch approach would involve the reaction between a thioamide that provides the 2-chloro substituent and an α-halocarbonyl compound that installs the acetyl group at the C5 position.

A key challenge is the high reactivity of the necessary α-haloketones, which can react with various nucleophiles, potentially leading to side products. google.com The general scheme for a relevant Hantzsch synthesis is outlined below:

Table 1: Hantzsch Thiazole Synthesis Principle for a 2,5-Disubstituted Thiazole

| Reactant A | Reactant B | Product | Description |

| α-Halocarbonyl | Thioamide | Thiazole | The reaction forms the thiazole ring through condensation and cyclization. youtube.com |

| e.g., 1-chloro-3-oxobutanal | 2-chlorothioacetamide | This compound | A hypothetical pathway to the target compound using the Hantzsch principle. |

This reaction is often conducted with heating to overcome the activation energy for the various intermediates, leading to the stable aromatic product. youtube.com The initial product may form as a salt, which is then neutralized with a weak base to precipitate the final neutral thiazole. youtube.com The Hantzsch synthesis has been adapted to create a wide array of thiazole derivatives for various applications, including agrochemicals and pharmaceuticals. google.comnih.gov

Gabriel Synthesis and Cook-Heilborn Thiazole Synthesis Principles in the Context of Chlorothiazoles

While the Hantzsch synthesis directly constructs the thiazole ring, other classical named reactions can be considered for preparing key precursors, although their application to this compound is less direct.

The Gabriel Synthesis is a well-established method for transforming primary alkyl halides into primary amines, utilizing a phthalimide (B116566) salt as an ammonia (B1221849) surrogate to avoid the polyalkylation that can occur with direct amination. wikipedia.orgchemistrysteps.com The process involves the N-alkylation of potassium phthalimide, followed by the release of the primary amine, often through hydrazinolysis (the Ing-Manske procedure). wikipedia.orgthermofisher.com

In the context of thiazole synthesis, the Gabriel method is not used to form the ring itself but could be employed to synthesize an α-aminoketone precursor. This aminoketone could then undergo cyclization with a thiocarbonyl-containing reagent to form the thiazole ring. However, this multi-step approach can be cumbersome, and the hydrolysis step to release the amine often requires harsh conditions. chemistrysteps.comthermofisher.com

The Cook-Heilborn Thiazole Synthesis , discovered in 1947, is a method for producing 5-aminothiazoles by reacting α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.com The mechanism involves a nucleophilic attack by the amino group of the α-aminonitrile on the carbon of the sulfur-containing reagent, followed by cyclization. wikipedia.org

Table 2: Comparison of Classical Synthesis Principles

| Synthesis Method | Primary Product | Relevance to this compound |

| Gabriel Synthesis | Primary Amines wikipedia.orgnrochemistry.com | Indirect: Could be used to prepare an α-aminoketone precursor in a multi-step sequence. |

| Cook-Heilborn Synthesis | 5-Aminothiazoles wikipedia.orgpharmaguideline.com | Indirect: Produces a 5-amino-substituted thiazole, which would require subsequent, often complex, functional group transformations to yield the target 5-acetyl group. |

While the Cook-Heilborn synthesis is significant for creating 5-aminothiazoles, it is not a direct pathway to 5-acylthiazoles like the target compound. wikipedia.orgresearchgate.net Converting the 5-amino group to an acetyl group would necessitate additional synthetic steps, making this route less efficient than a direct cyclization that already incorporates the desired functionality. Consequently, adaptations of the Hantzsch synthesis remain more common for accessing a diverse range of thiazole substitution patterns. wikipedia.org

Modern and Optimized Synthetic Strategies

To overcome the limitations of classical methods, chemists have developed more efficient, higher-yielding, and environmentally benign strategies. These include one-pot sequences, the use of specialized reagents, and energy-efficient reaction conditions.

One-Pot Reaction Sequences for Enhanced Efficiency in Thiazole Synthesis

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by eliminating the need for lengthy separation processes and the purification of intermediate compounds. This approach enhances efficiency, saves time and resources, and reduces waste. rsc.org

Several one-pot methods have been developed for synthesizing substituted thiazoles and other heterocyclic systems. researchgate.netresearchgate.net These often involve multi-component reactions (MCRs) where three or more starting materials react to form a single product that incorporates substantial portions of all the reactants. For the synthesis of thiazole derivatives, a one-pot approach might involve the in-situ formation of a key intermediate, such as an α-haloketone or a thioamide, which then immediately reacts further to form the final product. For instance, a one-pot synthesis of quinolines has been demonstrated by reducing an o-nitroarylcarbaldehyde to the corresponding amino compound, which then undergoes an in-situ condensation with a ketone. rsc.org A similar strategy could be envisioned for thiazoles, potentially combining halogenation, thioamidation, and cyclization steps in a single sequence.

Utilization of Organometallic Reagents in the Synthesis of this compound

Modern synthetic chemistry frequently employs organometallic reagents to achieve high selectivity and yields. A specific and effective method for preparing this compound involves the use of an organomagnesium (Grignard) reagent. google.com This approach builds the desired acetyl group onto a pre-formed 2-chlorothiazole (B1198822) ring.

The process involves the reaction of a chloro-(2-chlorothiazol-5-yl)magnesium species with an acylating agent like 2-chloro-N-methoxy-N-methylacetamide (a Weinreb amide). google.com The use of a Weinreb amide is advantageous as it typically prevents the common problem of over-addition of the organometallic reagent to the ketone product.

Another modern organometallic strategy involves the direct C-H functionalization of the thiazole ring. Copper-catalyzed methods have been developed for the arylation of heterocycle C-H bonds using aryl iodides. organic-chemistry.org This principle can be extended to acylation, providing a powerful tool for introducing ketone functionalities onto the thiazole core without the need for pre-functionalized starting materials.

Table 3: Organometallic Approach to this compound

| Organometallic Reagent | Acylating Agent | Product | Reference |

| Chloro-(2-chlorothiazol-5-yl)magnesium | 2-chloro-N-methoxy-N-methylacetamide | 2-chloro-1-(2-chlorothiazol-5-yl)ethanone | google.com |

This organometallic route provides a direct and controlled method for the synthesis of the target compound, highlighting the utility of modern reagents in achieving specific molecular architectures.

Microwave-Assisted Synthesis Protocols for Thiazole Derivatives

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry for accelerating reaction rates, increasing yields, and improving product purity. By using microwave irradiation, reactions can be heated rapidly and uniformly, often leading to a significant reduction in reaction times compared to conventional heating methods. nih.govkuleuven.be

This technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including thiazoles. organic-chemistry.orgnih.govresearchgate.net Classical reactions like the Hantzsch synthesis can be readily adapted to microwave conditions. For example, the synthesis of various thiazole acetates and other derivatives has been achieved with high efficiency using microwave irradiation. nih.gov In many cases, reactions that would take several hours under conventional reflux can be completed in minutes. kuleuven.be

A microwave-assisted protocol for synthesizing thiazole derivatives typically involves sealing the reactants in a vessel with a suitable solvent and exposing them to microwave irradiation at a controlled temperature and pressure. This approach has been used in three-component reactions to produce thiazolidinone derivatives, demonstrating the power of combining microwave assistance with one-pot strategies. researchgate.net The application of microwave energy can make the synthesis of compounds like this compound faster and more energy-efficient.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like this compound to create more environmentally friendly and efficient processes. mdpi.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Key green chemistry strategies applicable to thiazole synthesis include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to accelerate chemical reactions, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com

Ultrasonication: The use of ultrasound can enhance reaction rates and yields by creating localized high-energy zones through acoustic cavitation. mdpi.com This can be particularly effective in heterogeneous reactions.

Solvent-Free or Green Solvent Systems: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents (DES) is a cornerstone of green chemistry. mdpi.commdpi.com For instance, the synthesis of thiazolo[5,4-d]thiazoles has been successfully demonstrated in an L-proline-ethylene glycol mixture, an eco-friendly solvent system. mdpi.com

Catalytic Systems: The development and use of efficient and recyclable catalysts can reduce the need for stoichiometric reagents, thereby minimizing waste. researchgate.net For example, iodine-catalyzed systems have been employed for the one-pot synthesis of 2-aminothiazoles, avoiding the use of toxic α-haloketones. researchgate.net

While specific green chemistry protocols for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles and techniques described for related thiazole derivatives offer a clear pathway for developing more sustainable synthetic routes.

Precursor Chemistry and Intermediate Transformations Leading to this compound

The synthesis of this compound relies on the strategic transformation of various precursor molecules and key intermediates.

The alpha-halogenation of ketones is a fundamental and widely utilized method in the synthesis of thiazoles, including derivatives that could lead to this compound. This process involves the introduction of a halogen atom (such as chlorine or bromine) at the carbon atom adjacent to the carbonyl group of a ketone. beilstein-journals.orgnih.govlibretexts.org This α-haloketone is a highly reactive intermediate that readily undergoes cyclization with a thioamide or thiourea (B124793) to form the thiazole ring, a reaction famously known as the Hantzsch thiazole synthesis. beilstein-journals.orgresearchgate.netresearchgate.netwikipedia.org

Commonly used halogenating agents include elemental bromine (Br₂) and chlorine (Cl₂), as well as N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂). beilstein-journals.orglibretexts.orgorganic-chemistry.org The reaction is often catalyzed by acids or bases, which facilitate the formation of the enol or enolate, the nucleophilic species that reacts with the electrophilic halogen. nih.govlibretexts.org

The following table summarizes various halogenating agents and their applications in the synthesis of α-haloketones:

| Halogenating Agent | Substrate | Reaction Conditions | Outcome | Reference(s) |

| Bromine (Br₂) | Aromatic Ketones | Diethyl ether, ice-cold to room temperature | 2-Bromoacetophenones | nih.gov |

| N-Bromosuccinimide (NBS) | β-Keto Esters | β-cyclodextrin in water at 50°C | α-Halogenated β-keto esters | organic-chemistry.org |

| Iodine (I₂) / H₂O₂ | Aromatic Ketones | Methanol (B129727) with an acid catalyst | Aromatic α-iodoketones | nih.gov |

| Trimethylchlorosilane (TMSCl) | 1,3-Dicarbonyl Compounds | Phenyliodonium diacetate as oxidant | α-Monochlorinated products | organic-chemistry.org |

A significant synthetic route to this compound involves the use of Grignard reagents. Specifically, 2-chlorothiazole can be reacted with an alkyl magnesium halide, such as isopropylmagnesium chloride, in a solvent like tetrahydrofuran (B95107) (THF). epo.orgresearchgate.net This reaction forms a 2-chloro-5-thiazolylmagnesium halide intermediate. epo.org

This organomagnesium species can then be reacted with a suitable acetylating agent to introduce the acetyl group at the 5-position of the thiazole ring, yielding the desired product. The formation of Grignard reagents from alkyl or aryl halides and magnesium is a well-established method for creating carbon-carbon bonds. libretexts.orgmsu.edu The reactivity of these reagents is attributed to the polarized carbon-magnesium bond, which imparts carbanionic character to the carbon atom. msu.edu

The Sandmeyer reaction provides a classic and effective method for converting an aromatic amino group into a halide, which can be applied to the synthesis of this compound from its 2-amino precursor, 1-(2-aminothiazol-5-yl)ethanone (B1282279). nih.govwikipedia.orgbyjus.com This transformation involves two key steps: the diazotization of the primary aromatic amine followed by the displacement of the diazonium group with a chloride ion, typically catalyzed by a copper(I) salt. wikipedia.orgbyjus.comorganic-chemistry.org

The process begins with the treatment of 1-(2-aminothiazol-5-yl)ethanone with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. This intermediate is then reacted with a copper(I) chloride (CuCl) solution, which facilitates the replacement of the diazonium group with a chlorine atom, yielding this compound. wikipedia.orgnih.gov The Sandmeyer reaction is a versatile tool in aromatic chemistry, allowing for substitutions that are not easily achievable through direct methods. nih.govorganic-chemistry.org

The following table outlines the key reagents and their roles in the Sandmeyer reaction for this transformation:

| Reagent | Function | Step in the Reaction |

| Sodium Nitrite (NaNO₂) | Diazotizing agent | Formation of the diazonium salt from the primary amine. |

| Hydrochloric Acid (HCl) | Acidic medium and chloride source | Provides the acidic environment for diazotization and is the source of the chloride nucleophile. |

| Copper(I) Chloride (CuCl) | Catalyst | Facilitates the displacement of the diazonium group with chloride. |

2-Chloro-5-(chloromethyl)thiazole is a crucial and versatile intermediate in the synthesis of a wide range of chemical products, including pharmaceuticals and agrochemicals. nbinno.comontosight.aipharmaffiliates.comchemicalbook.com While not a direct precursor in all synthetic routes to this compound, its chemistry is highly relevant.

This compound can be synthesized through the chlorination of 3-chloro-1-propenylisothiocyanate. semanticscholar.org The chloromethyl group at the 5-position is a reactive handle that can be subjected to various transformations. For instance, it can be hydrolyzed to the corresponding alcohol, 2-chloro-5-(hydroxymethyl)thiazole, which can then be oxidized to the aldehyde, 2-chlorothiazole-5-carbaldehyde. semanticscholar.org This aldehyde could potentially be a precursor to this compound through reactions such as the addition of a methyl Grignard reagent followed by oxidation.

The importance of 2-chloro-5-(chloromethyl)thiazole is highlighted by its use in the production of the insecticide Thiamethoxam and the antiretroviral drug Ritonavir. nbinno.compharmaffiliates.comchemicalbook.com

Chemical Reactivity and Derivatization of 1 2 Chlorothiazol 5 Yl Ethanone

Functional Group Transformations of the Ethanone (B97240) Moiety

The ethanone group, a ketone, is susceptible to a range of reactions that target the carbonyl carbon and the adjacent methyl group.

The carbonyl group of the ethanone moiety can be reduced to a secondary alcohol. This transformation is a common step in the synthesis of various derivatives. For instance, the reduction of similar ketones, such as 1-(5-chlorothiophen-2-yl)ethanone, yields the corresponding 1-(5-chlorothiophen-2-yl)ethanol, a reaction that highlights the reactivity of the keto group. nih.gov

The ketone functionality readily reacts with hydroxylamine (B1172632) to form an oxime. This oxime can then be further derivatized. For example, in related structures, the oxime has been used as an intermediate in the synthesis of antifungal agents. nih.gov

Reactions Involving the Chlorothiazole Ring

The 2-chlorothiazole (B1198822) ring is a key reactive center in 1-(2-chlorothiazol-5-yl)ethanone. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, a characteristic feature of chloro-substituted heteroaromatic compounds. nih.gov This reactivity allows for the introduction of various functional groups at this position, significantly expanding the synthetic utility of the parent molecule. The thiazole (B1198619) ring itself can also undergo reactions such as electrophilic substitution, although the presence of the deactivating chloro and acetyl groups influences the regioselectivity and feasibility of such transformations. Ring contraction reactions have also been observed in related thiazole-fused systems under specific thermal conditions. nih.gov

Coupling Reactions and Complex Molecule Synthesis Utilizing this compound

This compound serves as a crucial synthon for constructing more elaborate molecular architectures, including various heterocyclic systems.

The reactivity of the ethanone and chlorothiazole moieties allows for the construction of pyridinium-containing compounds. While direct examples starting from this compound are not detailed in the provided search results, the general synthesis of pyridinium (B92312) derivatives often involves the reaction of a ketone with an appropriate nitrogen-containing precursor. The chloro group on the thiazole ring can also be a site for further functionalization in the final pyridinium product.

The versatility of this compound is evident in its use for synthesizing fused and linked heterocyclic systems.

1,2,3-Triazole Derivatives: The synthesis of 1,2,3-triazole derivatives often involves click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition. frontiersin.orgnih.govresearchgate.net While the direct use of this compound is not explicitly described, its derivatives can be functionalized to contain either an azide (B81097) or an alkyne group, making them suitable for incorporation into triazole rings. nih.govarkat-usa.org For example, the ethanone could be converted to a terminal alkyne, which can then react with an azide to form the 1,2,3-triazole ring.

Pyrimidine (B1678525) Derivatives: The ethanone moiety can participate in condensation reactions to form pyrimidine rings. orientjchem.orgresearchgate.net For instance, reaction with a suitable amidine or a related three-carbon synthon can lead to the formation of a pyrimidine ring fused or linked to the thiazole core. The synthesis of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, for example, often involves the reaction of a substituted thiazole with reagents that build the pyrimidine ring. nih.govmdpi.com

Spectroscopic and Structural Characterization Methodologies in Research

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. This technique is often used in conjunction with spectroscopic methods to provide a complete characterization of a new chemical entity. acgpubs.org

Table 4: Elemental Analysis Data for a Related Compound

| Element | Calculated (%) | Found (%) |

| C | 73.67 | 73.84 |

| H | 5.21 | 5.17 |

| N | 4.52 | 4.48 |

Data is for 1-(1-(4-chlorophenyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone. acgpubs.org

Applications and Biological Research of 1 2 Chlorothiazol 5 Yl Ethanone and Its Derivatives

Role as a Key Intermediate in Agrochemical and Pesticide Development

In the field of agrochemicals, derivatives of 1-(2-chlorothiazol-5-yl)ethanone are instrumental in the development of products designed to protect crops from pests and diseases. The thiazole (B1198619) moiety is a cornerstone in the creation of next-generation pesticides, contributing to enhanced efficacy and novel modes of action.

The 2-chlorothiazole (B1198822) core, present in this compound, is a fundamental building block for a significant class of insecticides known as neonicotinoids. sigmaaldrich.com These systemic insecticides are highly effective against a broad spectrum of sucking insects. nih.gov

Thiamethoxam and Clothianidin are prominent examples of neonicotinoid insecticides derived from this key intermediate. sigmaaldrich.comnih.gov Thiamethoxam, a second-generation neonicotinoid, contains a chlorothiazole heterocycle. sigmaaldrich.com Research has demonstrated that derivatives synthesized from the 2-chlorothiazole moiety act as agonists of insect nicotinic acetylcholine (B1216132) receptors, leading to their insecticidal effect. nih.gov Clothianidin, another potent neonicotinoid, is also synthesized utilizing the 2-chlorothiazole structure and is a known environmental transformation product of Thiamethoxam. sigmaaldrich.comnih.gov

Further studies have explored novel neonicotinoid analogs incorporating a dihydropyridine (B1217469) structure, synthesized from intermediates derived from the 2-chloro-thiazol-5-yl moiety. nih.gov These compounds have shown insecticidal activity against pests such as Nilaparvata lugens. nih.gov

The thiazole nucleus is a well-established feature in the development of fungicidal agents. rsc.org Thiazole derivatives have demonstrated significant activity against a variety of plant and human pathogenic fungi.

Research into isothiazole–thiazole derivatives has yielded compounds with potent fungicidal activity against oomycetes, which are destructive plant pathogens. rsc.orgrsc.orgnih.gov For instance, certain novel isothiazole-thiazole derivatives have shown excellent in vivo activity against Pseudoperonospora cubensis and Phytophthora infestans. rsc.orgnih.gov One particular compound, 6u, exhibited impressive efficacy with EC₅₀ values of 0.046 mg L⁻¹ against P. cubensis and 0.20 mg L⁻¹ against P. infestans. rsc.orgnih.gov These compounds are believed to work by targeting the oxysterol-binding protein and can also induce systemic acquired resistance in plants, enhancing their natural defenses. rsc.orgrsc.orgnih.gov

Other studies have focused on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives, which have shown very strong antifungal effects against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov The fungicidal activity of thiazole derivatives is often linked to their ability to disrupt the fungal cell wall or cell membrane. nih.gov

Table 1: Fungicidal Activity of Selected Thiazole Derivatives

| Compound Class | Target Fungi | Activity Measurement | Result | Citation(s) |

|---|---|---|---|---|

| Isothiazole–thiazole derivatives | Pseudoperonospora cubensis | EC₅₀ | 0.046 mg L⁻¹ | rsc.org, nih.gov |

| Isothiazole–thiazole derivatives | Phytophthora infestans | EC₅₀ | 0.20 mg L⁻¹ | rsc.org, nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | MIC | 0.008–7.81 µg/mL | nih.gov |

| N-Phenyl-thiazoles | Aspergillus fumigatus | MIC | 13.6–20.3 μg/mL | nih.gov |

Thiazole and its related heterocyclic structures, such as thiadiazoles, are integral to the design of modern herbicides. acs.orgresearchgate.net These compounds can be effective against a range of weeds, including both broadleaf and grassy types.

A series of N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives have been synthesized and shown to inhibit the seed germination of Echinochloa crusgalli and Lactuca sativa. acs.org One derivative, in particular, demonstrated significant inhibition against Lactuca sativa with an IC₅₀ value of 42.7 g/ha. acs.org

Furthermore, tetrahydrophthalimide derivatives containing a thiadiazole moiety have been developed as potent protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. acs.org Several of these compounds exhibited over 90% inhibitory activity against weeds like Abutilon theophrasti, Amaranthus retroflexus, and Portulaca oleracea at low application rates. acs.org Triazolopyrimidine-2-sulfonamide compounds, which are structurally related, also show significant post-emergence herbicidal activity. researchgate.net

Table 2: Herbicidal Activity of Selected Thiazole and Related Derivatives

| Compound Class | Target Weed | Activity Measurement | Result | Citation(s) |

|---|---|---|---|---|

| N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide | Lactuca sativa | IC₅₀ | 42.7 g/ha | acs.org |

| Tetrahydrophthalimide containing thiadiazole | Abutilon theophrasti | % Inhibition | >90% at 18.75 g a.i./ha | acs.org |

| Tetrahydrophthalimide containing thiadiazole | Amaranthus retroflexus | % Inhibition | >90% at 18.75 g a.i./ha | acs.org |

Exploration in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, found in over 18 FDA-approved drugs. nih.gov Derivatives of this compound are explored for their potential to treat a variety of infectious diseases due to their broad-spectrum biological activities. nih.govbiointerfaceresearch.com

Thiazole derivatives have demonstrated significant antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov Their potency has made them promising candidates for the development of new antibiotics to combat bacterial resistance. nih.gov

Numerous studies have reported the synthesis of novel thiazole derivatives with potent antibacterial properties. biointerfaceresearch.com For example, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have shown activity against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Staphylococcus epidermidis. nih.govresearchgate.net One derivative with an isopropyl substitution displayed a low MIC of 3.9 μg mL⁻¹ against S. aureus. researchgate.net

Thiazole-quinolinium derivatives have also been synthesized and shown to possess good bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). rsc.orgmonash.edu These compounds are thought to work by disrupting bacterial cell division. monash.edu Additionally, various other thiazole derivatives have shown prominent antibacterial activity when compared to reference drugs. biointerfaceresearch.com

Table 3: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Class | Target Bacteria | Activity Measurement | Result | Citation(s) |

|---|---|---|---|---|

| N-(thiazol-2-yl)benzenesulfonamides | Staphylococcus aureus | MIC | 3.9 μg mL⁻¹ | researchgate.net |

| Thiazole-quinolinium derivatives | MRSA, VRE | - | Potent bactericidal activity | rsc.org, monash.edu |

| Thiazole derivatives | Shigella dysenteriae | - | Proven inhibitory effect | nih.gov |

| Thiazole derivatives | Proteus mirabilis | - | Proven inhibitory effect | nih.gov |

The development of new, safe, and effective antiviral drugs is a critical area of research, and thiazole derivatives have emerged as a promising class of compounds. nih.govtandfonline.com They have been reported to inhibit a wide range of viruses. nih.govtandfonline.comtandfonline.com

Patent literature reviews have highlighted the antiviral activities of thiazole derivatives against influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.govtandfonline.comtandfonline.com For example, thiazole/thiadiazole/benzothiazole based thiazolidin-4-one derivatives have been identified as potential inhibitors of the main protease of SARS-CoV-2. mdpi.com One compound from this class showed an IC₅₀ of 0.01 μΜ. mdpi.com

Furthermore, some novel aminothiazole derivatives have demonstrated significant antiviral activity against the PR8 influenza A strain, comparable to existing antiviral drugs. nih.gov Other research has shown that certain thiazole and triazole derivatives exhibit moderate activity against Bovine Viral Diarrhea Virus (BVDV), Coxsackie Virus B (CVB-2), and HIV-1. researchgate.net The broad antiviral potential of the thiazole scaffold makes it a valuable lead structure for the development of new antiviral agents. nih.govscilit.com

Table 4: Antiviral Activity of Selected Thiazole Derivatives

| Compound Class | Target Virus | Activity Measurement | Result | Citation(s) |

|---|---|---|---|---|

| Thiazolidin-4-one derivatives | SARS-CoV-2 Main Protease | IC₅₀ | 0.01 μΜ | mdpi.com |

| Aminothiazole derivatives | Influenza A (PR8 strain) | - | Significant activity | nih.gov |

| Oxindole and Triazole derivatives | Bovine Viral Diarrhea Virus (BVDV) | EC₅₀ | 6.6 μM (most potent) | researchgate.net |

| Pyrrolopyrimidine-thiazole derivatives | Hepatitis B Virus (HBV) | EC₅₀ | < 0.1 μΜ | tandfonline.com |

Anti-inflammatory, Antidiabetic, and Anticancer Research Related to Thiazole Scaffolds

The thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen, is a prominent structural motif in a vast number of biologically active compounds. rasayanjournal.co.inresearchgate.net Its unique chemical properties, including its aromaticity and ability to participate in various chemical reactions, make it a versatile scaffold in medicinal chemistry. rjptonline.org Consequently, thiazole and its derivatives have been the subject of extensive research, revealing a wide spectrum of pharmacological activities, including anti-inflammatory, antidiabetic, and anticancer properties. rasayanjournal.co.innih.govwisdomlib.orgijpsjournal.com

Anti-inflammatory Activity:

Thiazole derivatives have demonstrated significant potential as anti-inflammatory agents, offering an alternative to conventional non-steroidal anti-inflammatory drugs (NSAIDs). wisdomlib.orgresearchgate.net Research has shown that these compounds can effectively inhibit various inflammatory mediators. researchgate.net For instance, a series of 4-arylthiazole acetic acid and 2-aminothiazole (B372263) derivatives were found to suppress carrageenan-induced paw edema in rats. nih.gov Two compounds, in particular, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid, showed strong anti-edematous activity and were noted for having a lower incidence of gastrointestinal side effects compared to reference drugs like ibuprofen. nih.gov

Further studies on synthesized thiazole derivatives revealed significant reductions in paw edema, with some compounds achieving up to 44% inhibition in the carrageenan test. wisdomlib.org The anti-inflammatory mechanism of some thiazole derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, with certain compounds showing selectivity for the COX-2 isozyme. mdpi.com Additionally, some indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-induced RAW264.7 cells. rsc.org

Antidiabetic Activity:

The thiazole scaffold is a key component in several established antidiabetic drugs, including the thiazolidinedione class (e.g., pioglitazone (B448) and rosiglitazone), which primarily target peroxisome proliferator-activated receptors (PPARs). rasayanjournal.co.inresearchgate.net Ongoing research seeks to develop new thiazole derivatives with improved efficacy and fewer side effects. rasayanjournal.co.inresearchgate.net These newer compounds often target other key enzymes and receptors involved in the pathogenesis of diabetes, such as α-amylase, α-glucosidase, and dipeptidyl peptidase IV (DPP-4). rasayanjournal.co.in

Recent studies have highlighted the potential of various thiazole derivatives in managing glucose metabolism and insulin (B600854) sensitivity. ijpsjournal.com For example, imidazopyridine-based thiazole derivatives have shown promise as α-glucosidase inhibitors. ijpsjournal.com Research has also demonstrated that certain thiazole derivatives can exhibit superior inhibitory potential against α-glucosidase and α-amylase, with some compounds showing IC50 values in the nanomolar range. ijpsjournal.com A series of thiazolyl-2,4-thiazolidinediones were synthesized and tested for their insulinotropic activities, with two compounds, If and IIa, demonstrating a significant effect in INS-1 cells. thieme-connect.com

Anticancer Activity:

The thiazole nucleus is a fundamental component of many compounds with potent anticancer activity. nih.govnih.gov The structural diversity of thiazole derivatives allows for the development of agents that can act through various mechanisms to inhibit cancer cell growth. nih.govnih.gov These mechanisms include inducing apoptosis, disrupting tubulin polymerization, and inhibiting key signaling pathways like NF-κB/mTOR/PI3K/Akt. nih.gov

Numerous studies have reported the cytotoxic effects of thiazole derivatives against a wide range of human tumor cell lines. tandfonline.com For example, certain 2-substituted 4-[3/4-(4-arylthiazol-2-yl)aminophenyl]thiazole derivatives have been identified as active anticancer agents. tandfonline.com Thiazole derivatives have also been investigated as inhibitors of specific molecular targets in cancer, such as topoisomerase and histone deacetylases (HDACs). nih.gov Some derivatives have shown impressive potency, with IC50 values in the sub-micromolar and even nanomolar range against various cancer cell lines. nih.gov For instance, a series of novel, substituted 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones exhibited promising activity against human SH-SY5Y neuroblastoma cells. nih.gov Furthermore, some thiazole derivatives have been specifically designed to target resistant forms of cancer, such as non-small cell lung cancer (NSCLC) with EGFR mutations. researchgate.net

| Compound Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 4-Arylthiazole Acetic Acid Derivatives | Anti-inflammatory | Suppressed carrageenan-induced paw edema in rats with reduced gastric damage. nih.gov | nih.gov |

| Indole-2-formamide Benzimidazole[2,1-b]thiazole Derivatives | Anti-inflammatory | Inhibited production of pro-inflammatory cytokines NO, IL-6, and TNF-α. rsc.org | rsc.org |

| Thiazolyl-2,4-thiazolidinediones | Antidiabetic | Demonstrated significant insulinotropic effects in INS-1 cells. thieme-connect.com | thieme-connect.com |

| Imidazopyridine-based Thiazole Derivatives | Antidiabetic | Showed potential as α-glucosidase inhibitors. ijpsjournal.com | ijpsjournal.com |

| 2-Substituted 4-[3/4-(4-arylthiazol-2-yl)aminophenyl]thiazole Derivatives | Anticancer | Exhibited cytotoxic effects against various human tumor cell lines. tandfonline.com | tandfonline.com |

| 2-Chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones | Anticancer | Showed concentration-dependent activity against human SH-SY5Y cells. nih.gov | nih.gov |

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. excli.de These studies are crucial for the rational design and optimization of new drug candidates with enhanced efficacy and selectivity. nih.govexcli.de For derivatives of this compound and the broader class of thiazoles, SAR studies have provided valuable insights into the structural requirements for their anti-inflammatory, antidiabetic, and anticancer activities.

Impact of Substituent Modifications on Biological Efficacy

The biological activity of thiazole derivatives can be significantly modulated by altering the substituents on the thiazole ring and any associated side chains.

In the context of anticancer activity , SAR studies have revealed several key trends. For a series of 2-(1,2,3-triazol-4-yl)-thiazole derivatives, substitutions with electron-withdrawing groups like nitro and halogens on an aryl ring attached to the thiazole tended to confer antibacterial properties, while both electron-donating (e.g., methyl, methoxy) and electron-withdrawing groups could result in antifungal activity. nih.gov For certain 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinone derivatives, the presence of a para-fluorophenyl substituent was found to be particularly effective, exhibiting broad-spectrum activity across a range of bioassays. nih.gov In another study, the introduction of a piperazine (B1678402) ring with the thiazole and propyl groups in a trans configuration was a notable structural feature of a synthesized ligand. nih.gov

Regarding anti-inflammatory activity , the nature of the substituents plays a critical role. For a series of thiazolyl-thiourea derivatives, the presence of di- and tri-halogenated phenyl rings was found to be crucial for their activity. mdpi.com Specifically, derivatives with 3,4-dichlorophenyl and 3-chloro-4-fluorophenyl groups showed promising efficacy against staphylococcal species. mdpi.com In the development of Vascular Adhesion Protein-1 (VAP-1) inhibitors for diabetic macular edema, the introduction of a guanidine (B92328) group to a thiazole derivative was a key modification that resulted in potent inhibitory activity. nih.gov

For antidiabetic agents , modifications to the thiazole scaffold have aimed to enhance interactions with specific biological targets. In a series of thiazolyl-2,4-thiazolidinediones, the substitution pattern on a benzylidene moiety attached to the thiazolidinedione ring influenced insulinotropic activity. thieme-connect.com

| Thiazole Derivative Class | Biological Target/Activity | Favorable Substituents/Structural Features | Reference |

|---|---|---|---|

| 2-(1,2,3-triazol-4-yl)-thiazoles | Antimicrobial | Electron-withdrawing groups (nitro, halogens) for antibacterial activity; both electron-donating and -withdrawing groups for antifungal activity. nih.gov | nih.gov |

| 2-Chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones | Anticancer/Antimicrobial | para-Fluorophenyl substituent for broad-spectrum activity. nih.gov | nih.gov |

| Thiazolyl-thioureas | Anti-inflammatory | Di- and tri-halogenated phenyl rings (e.g., 3,4-dichlorophenyl). mdpi.com | mdpi.com |

| Thiazole derivatives with guanidine group | Anti-inflammatory (VAP-1 inhibition) | Inclusion of a guanidine group enhanced inhibitory potency. nih.gov | nih.gov |

Computational Approaches in SAR Analysis

Computational methods are increasingly integral to modern drug discovery and SAR analysis, providing powerful tools to predict molecular properties, understand drug-receptor interactions, and guide the synthesis of new compounds. researchgate.netexcli.de These in silico approaches include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations.

Molecular Docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, helping to elucidate the mechanism of action. nih.gov For instance, docking studies have been employed to understand how thiazole-based chalcone (B49325) derivatives bind to enzymes like lipoxygenase (LOX), providing insights into their anti-inflammatory activity. nih.gov Similarly, docking has been used to propose potential targets for thiazole derivatives with antituberculosis activity, such as enoyl-acyl carrier protein reductase. nih.gov In the development of anticancer agents, docking studies have helped to rationalize the inhibitory activity of thiazole derivatives against targets like the Epidermal Growth Factor Receptor (EGFR). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. excli.de This allows for the prediction of the activity of newly designed compounds before they are synthesized. excli.de QSAR models have been successfully constructed for various thiazole derivatives, including antioxidant 2-aminothiazole sulfonamides, to guide the design of more potent analogues. excli.de

Pharmacokinetic and Toxicity Predictions (ADMET) are another crucial computational tool. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help to assess the drug-likeness of a compound early in the discovery process. researchgate.net For example, computational studies have been used to predict the toxicity of thiazole-based chalcones, indicating that certain active compounds are likely non-toxic. nih.gov These predictions, along with simulations of molecular dynamics and density functional theory (DFT) studies, provide a comprehensive computational evaluation that supports experimental biological data. researchgate.netrsc.org

Advanced Analytical Techniques in Chemical Research of 1 2 Chlorothiazol 5 Yl Ethanone

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Quantitative Analysis

HPLC and its tandem mass spectrometry counterpart, LC-MS/MS, are powerful tools for the separation, identification, and quantification of chemical compounds. In the context of 1-(2-Chlorothiazol-5-yl)ethanone and its derivatives like Clothianidin and Thiamethoxam, these methods offer high resolution and sensitivity for purity assessment and quantitative analysis. epa.govresearchgate.net

The separation in reverse-phase HPLC (RP-HPLC) is typically achieved using a nonpolar stationary phase (like a C8 or C18 column) and a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) with water. pnrjournal.com The detection of the analyte can be performed using a Diode-Array Detector (DAD) or a UV detector at a specific wavelength, often around 254 nm for these types of compounds. pnrjournal.comjfda-online.com For instance, a simple, rapid, and accurate RP-HPLC method was developed for the estimation of Thiamethoxam, a compound structurally related to this compound. pnrjournal.com

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. sciex.com This technique is particularly valuable for analyzing complex matrices and for detecting compounds at very low concentrations. epa.gov The process involves the ionization of the eluted compounds, typically using electrospray ionization (ESI), followed by mass analysis. nih.gov Quantitative analysis is often performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the target analyte, providing excellent specificity and reducing matrix interference. sciex.com The use of isotopically labeled internal standards is a common practice to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation. eurl-pesticides.eu

Detailed Research Findings:

A study on the analysis of Clothianidin and its metabolites in rice utilized an HPLC system with a UV detector. jfda-online.com The method demonstrated good recoveries for the spiked samples, highlighting its effectiveness for quantitative purposes. jfda-online.com Another validated RP-HPLC method for Thiamethoxam showed excellent linearity over a wide concentration range and low limits of detection (LOD) and quantification (LOQ). pnrjournal.com

In an LC-MS/MS method for determining neonicotinoids, a high-throughput and sensitive analysis was achieved using an ACQUITY UPLC HSS T3 column and an ESI positive mode for detection. nih.gov The method was validated for its precision and accuracy, proving its reliability for quantitative studies. nih.gov Similarly, an LC-MS/MS method for analyzing pesticides in various food matrices demonstrated excellent recovery and reproducibility. nih.gov

Below are interactive data tables summarizing typical performance characteristics for the analysis of related neonicotinoid compounds using HPLC and LC-MS/MS.

Table 1: HPLC Method Parameters and Performance for Thiamethoxam Analysis Data sourced from a study on the RP-HPLC method development for Thiamethoxam. pnrjournal.com

| Parameter | Value |

| Chromatographic Column | Luna C8 (5µ, 250mm x 4.6mm) |

| Mobile Phase | Methanol : Water (60:40 v/v) |

| Flow Rate | 0.6 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | 2.6 min |

| Linearity Range | 4 - 64 µg/mL |

| Correlation Coefficient (R²) | 0.999 |

| Limit of Detection (LOD) | 0.119 µg/mL |

| Limit of Quantitation (LOQ) | 0.399 µg/mL |

Table 2: LC-MS/MS Method Performance for Clothianidin Metabolite Analysis in Soil Data from a study on the determination of Clothianidin and its degradates. epa.gov

| Compound | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Clothianidin (TI-435) | 5.0 | 100.4 | 5.1 |

| TZNG | 5.0 | 100.9 | 8.2 |

| TZMU | 5.0 | 97.3 | 4.9 |

| MNG | 5.0 | 91.9 | 5.5 |

| TMG | 5.0 | 91.7 | 3.0 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions. google.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture.

In the synthesis of compounds like Thiamethoxam, which involves intermediates derived from 2-chloro-5-chloromethyl thiazole (B1198619), TLC is explicitly used to determine if the reaction has reached completion. google.com The technique involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The different components of the mixture travel up the plate at different rates, resulting in their separation. The separated spots can be visualized under UV light or by using a staining reagent. hs-offenburg.deresearchgate.net

Detailed Research Findings:

A patent describing the preparation of Thiamethoxam details a step where 3-methyl-4-nitroimidotetrahydro-1,3,5-oxadiazine and 2-chloro-5-chloromethyl thiazole are reacted. The document specifies that the reaction is monitored by TLC to confirm its completion before proceeding to the next steps of solvent evaporation and product purification. google.com

Research into developing TLC methods for neonicotinoid insecticides has identified effective stationary and mobile phases. One study presented a method using silica gel 60 RP-18WF254s plates with a mobile phase consisting of methyl-t-butyl ether, 2-butanone (B6335102), and ammonia (B1221849). researchgate.net This system allowed for the quantification of several neonicotinoids with LOQs on the plate ranging from 10 ng to 27 ng, demonstrating the technique's utility beyond simple qualitative monitoring. researchgate.net

The progress of a reaction can be determined by comparing the TLC profile of the reaction mixture over time to the spots of the pure starting materials. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Table 3: TLC System for Analysis of Neonicotinoid Insecticides Data from a study on the quantification of neonicotinoids by TLC. researchgate.net

| Parameter | Description |

| Stationary Phase | Silica gel 60 RP-18WF254s plates |

| Mobile Phase | Methyl-t-butyl ether : 2-butanone : NH₃ (25%) (5 : 2 : 0.1, v/v) |

| Detection | UV absorption below 300 nm |

| Calculated LOQ (on plate) | 12 ng to 27 ng |

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies with Enhanced Sustainability

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the application of green chemistry principles to the synthesis of 1-(2-chlorothiazol-5-yl)ethanone and its analogs. This includes exploring methods like ultrasonication and microwave-assisted synthesis, which have been successfully used for related imidazole-based compounds. researchgate.netnih.gov These techniques often lead to shorter reaction times, higher yields, and reduced use of hazardous solvents. nih.gov The use of recyclable catalysts, such as magnetite nanoparticles, could also enhance the efficacy and sustainability of the synthetic process. researchgate.net A shift away from traditional methods that may involve harsh conditions or toxic reagents is essential for creating a more sustainable chemical enterprise.

Diversification of Chemical Space through Derivatization

The acetyl group and the chloro-substituted thiazole (B1198619) ring of this compound offer multiple reaction sites for chemical modification. A systematic derivatization strategy is crucial to expand the chemical space and generate libraries of novel compounds for biological screening. Key unexplored avenues include:

Reactions at the Acetyl Group: The ketone functionality can be readily transformed. For instance, its reaction with thiosemicarbazide (B42300) can yield thiosemicarbazones, which are versatile precursors for synthesizing 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) rings. nih.gov Furthermore, alpha-halogenation of the acetyl group, for example, to produce 2-chloro-1-(2-chlorothiazol-5-yl)ethanone, creates a reactive intermediate for synthesizing insecticidal compounds. google.com

Condensation Reactions: Claisen-Schmidt condensation with various aldehydes can produce chalcone-like structures, which are known to possess a wide range of biological activities. researchgate.net

Building Complex Heterocycles: The compound can serve as a building block for more complex molecular architectures. Research has shown that related thiazole precursors can be used to synthesize linked heterocyclic systems, such as pyrazolyl-thiazoles, which have shown promising biological activities. cardiff.ac.uk

Table 1: Potential Derivatization Strategies for this compound

| Reaction Site | Reagent/Reaction Type | Potential Product Class |

|---|---|---|

| Acetyl Group (Ketone) | Thiosemicarbazide | Thiosemicarbazones, 1,2,4-Triazoles, Oxadiazoles nih.gov |

| Acetyl Group (Methyl) | Bromination / Chlorination | α-Halo Ketones nih.govgoogle.com |

| Acetyl Group (Methyl) | Aldehydes (Condensation) | Chalcones researchgate.net |

| Thiazole Core | Cross-coupling Reactions | Substituted Thiazoles |

Targeted Biological Screening and Mechanism of Action Studies

Derivatives of thiazole and related heterocycles have demonstrated a broad spectrum of biological effects. A logical next step is to perform targeted biological screening of new derivatives of this compound. Based on activities reported for structurally similar compounds, promising areas for investigation include:

Antimicrobial Activity: Thiazole derivatives have been evaluated as antibacterial and antifungal agents. nih.govnih.gov New compounds should be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal pathogens like Candida albicans. nih.govnih.gov Crucially, for any active compounds, mechanism of action (MoA) studies should be initiated to determine whether they are, for example, fungicidal or fungistatic. nih.gov

Antiviral and Enzyme Inhibition: Diketo-functionalized bis-thiazolyl compounds have been investigated as inhibitors of HIV-1 integrase. ijpsonline.com This suggests that derivatives of this compound could be screened against viral enzymes. Other potential targets include bacterial adenylate cyclases. researchgate.net

Anticancer and Anti-inflammatory Properties: The anti-inflammatory potential of related thiazole structures has been confirmed in rat-paw edema models. ijpsonline.com Additionally, related imidazole (B134444) hybrids have been assessed for their anticancer effects against breast cancer cell lines. nih.gov

Pesticidal Activity: The fact that 2-chloro-1-(2-chlorothiazol-5-yl)ethanone is a known intermediate for insecticides strongly suggests that this chemical family should be explored for activity against various agricultural and public health pests. google.com Nematicidal activity is another potential application. researchgate.net

Computational Chemistry and Molecular Modeling for Design and Prediction

Computational tools can significantly accelerate the research and development process by providing predictive insights into molecular properties and interactions. For this compound and its derivatives, future research should integrate computational chemistry in the following ways:

Molecular Docking: To prioritize which derivatives to synthesize, virtual screening can be performed by docking libraries of potential structures into the active sites of known biological targets. This approach has been used to identify potential inhibitors of acetylcholinesterase, a key enzyme in nerve function, for nematicidal activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Once a set of derivatives is synthesized and tested, QSAR models can be built. These models mathematically correlate the structural features of the molecules with their observed biological activity, providing a roadmap for designing more potent and specific compounds.

ADMET Prediction: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical. Computational models can forecast these parameters, helping to identify candidates with better drug-like properties and reducing late-stage failures.

By pursuing these integrated research directions, the scientific community can fully elucidate the chemical and biological potential of this compound, paving the way for the development of novel and impactful molecules.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,4-Triazole |

| 1,3,4-Oxadiazole |

| 1,4-dibromo butane-2,3-dione |

| 2-chloro-1-(2-chlorothiazol-5-yl)ethanone |

| 2-(thiazol-5-yl)ethan-1-ol |

| Candida albicans |

| (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride |

| Imidazole |

| Isothiocyanate |

| Thiazole |

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 1-(2-Chlorothiazol-5-yl)ethanone, and how should data be interpreted?

Answer:

- Infrared (IR) Spectroscopy : Use solutions in CCl₄ (3800–1340 cm⁻¹) and CS₂ (1340–450 cm⁻¹) to identify functional groups. For example, the carbonyl (C=O) stretch typically appears near 1680–1700 cm⁻¹, while C-Cl and thiazole ring vibrations occur between 600–800 cm⁻¹. Artifacts (e.g., spectral features at 1993 cm⁻¹) may arise from grating changes and should be noted .

- Mass Spectrometry (Electron Ionization) : Analyze molecular ion peaks (e.g., m/z corresponding to C₅H₅ClNOS) and fragmentation patterns. Dominant fragments may include loss of CO (28 amu) or Cl radicals (35/37 amu). Cross-reference with databases like NIST for validation .

Basic: How is the crystal structure of this compound derivatives determined experimentally?

Answer:

-

X-ray Diffraction (Single-Crystal) : Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL ( ) is standard. For example, a derivative (C₉H₉ClN₄OS) crystallizes in the orthorhombic Pbca space group with parameters:

Parameter Value a 10.5421 Å b 11.1494 Å c 19.8557 Å Data collection includes φ and ω scans, with hydrogen bonds (C–H···O/N) analyzed for packing interactions .

Advanced: How can density functional theory (DFT) predict the electronic and thermodynamic properties of this compound?

Answer:

- Functional Selection : Employ hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to balance accuracy and computational cost. This method reduces errors in atomization energies (average deviation ~2.4 kcal/mol) .

- Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency calculations. For thermochemical data (e.g., enthalpy, Gibbs free energy), include solvent effects via continuum models (e.g., PCM).

Advanced: What synthetic strategies are effective for incorporating this compound into heterocyclic systems?

Answer:

- Cyclization Reactions : React with hydrazides or amines under acetic anhydride to form oxadiazoles or triazoles. For example, cyclization of imines yields 1,3,4-oxadiazoles with antimicrobial activity .

- Cross-Coupling : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups. Purify intermediates via column chromatography (silica gel, hexane/EtOAc) .

Advanced: How do hydrogen-bonding networks influence the solid-state stability of this compound derivatives?

Answer:

- Crystal Packing Analysis : Identify intermolecular interactions (C–H···O, C–H···N) using Mercury or OLEX2. For example, a derivative exhibits bifurcated hydrogen bonds (2.5–2.8 Å) that stabilize the lattice .

- Thermogravimetric Analysis (TGA) : Correlate melting points/decomposition temperatures with packing efficiency. Derivatives with dense H-bond networks often show higher thermal stability.

Advanced: How can researchers resolve contradictions in reported bioactivity data for thiazole-containing ethanones?

Answer:

- Experimental Replication : Standardize assays (e.g., MIC for antimicrobial activity) using clinical strains (e.g., S. aureus ATCC 25923). Control variables like solvent (DMSO ≤1% v/v) .

- QSAR Modeling : Analyze substituent effects (e.g., para-Cl vs. -NMe₂) on bioactivity. Para-substituted derivatives often enhance membrane penetration due to increased lipophilicity (LogP ~1.5–2.0) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Consult SDS for specific antidotes (e.g., activated charcoal for ingestion) .

Advanced: How does the choice of solvent affect the reaction kinetics of this compound in nucleophilic substitutions?

Answer:

- Polar Aprotic Solvents : Acetonitrile (distilled over CaH₂) enhances SNAr reactions due to high dielectric constant (ε = 37.5), stabilizing transition states.

- Temperature Control : Optimize at 60–80°C for thiazole ring functionalization. Monitor progress via TLC (Rf = 0.3 in 3:7 EtOAc/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.